molecular formula C17H14O4 B10815894 Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate

Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate

Cat. No.: B10815894
M. Wt: 282.29 g/mol
InChI Key: SXOVEVNQHQCLAA-UHFFFAOYSA-N
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Description

Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate (CAS 849128-64-9) is a synthetic benzofuran derivative of significant interest in medicinal chemistry research. The compound features a benzofuran core, a privileged scaffold found in numerous biologically active molecules and pharmaceuticals . Its molecular formula is C17H14O4, and it has a molecular weight of 282.29 g/mol . This specific derivative serves as a key synthetic intermediate and a structural motif in the design of enzyme inhibitors. Scientific literature highlights its application in the development of potent and selective inhibitors for Plasmodium falciparum N-myristoyltransferase (PfNMT), a promising therapeutic target for anti-malarial drug discovery . In this context, the methyl ester functional group at the 2-position of the benzofuran ring has been identified as part of an optimal linker, contributing significantly to enzyme inhibition and anti-parasitic activity in vitro . The compound's structure allows for further chemical modifications, making it a versatile building block for generating diverse libraries of benzofuran-2-carboxamide derivatives for biological screening, including explorations in antimicrobial and anticancer research . As a standard safety precaution, this compound is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 3-(phenoxymethyl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C17H14O4/c1-19-17(18)16-14(11-20-12-7-3-2-4-8-12)13-9-5-6-10-15(13)21-16/h2-10H,11H2,1H3

InChI Key

SXOVEVNQHQCLAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)COC3=CC=CC=C3

Origin of Product

United States

Biological Activity

Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and apoptotic effects, supported by data tables and relevant case studies.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Antibacterial Activity
  • Induction of Apoptosis

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in cancer therapy. For instance:

  • Cytotoxicity Assays : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. In a study involving K562 leukemia cells, compounds similar to this compound demonstrated increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK56245±5ROS generation and apoptosis induction
Benzofuran derivative ACDBChondrosarcoma30±4Mitochondrial dysfunction
Benzofuran derivative BL-038K56220±3Increased ROS and caspase activation

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have also been explored. This compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related benzofuran compounds have shown effectiveness against strains such as MRSA and E. coli, indicating a potential therapeutic application for infections .

Table 2: Antibacterial Activity

CompoundBacterial StrainMIC (mM)
This compoundMRSA0.12
Benzofuran derivative (8h)S. aureus0.06
Benzofuran derivative (8f)E. coli0.14

Induction of Apoptosis

The mechanism by which this compound induces apoptosis has been linked to its ability to generate ROS and affect mitochondrial function.

  • Flow Cytometry Analysis : Studies using Annexin V-FITC staining demonstrated that exposure to this compound resulted in significant phosphatidylserine externalization, a hallmark of early apoptosis .

Case Study: Apoptotic Effects in K562 Cells

In a controlled study, K562 cells treated with this compound showed:

  • Increased activity of caspases 3 and 7 after prolonged exposure.
  • A notable increase in mitochondrial membrane permeability, leading to cytochrome c release into the cytosol.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substitution Patterns and Functional Group Effects

Methyl 3-[(3,4,5-Trimethoxyphenyl)amino]benzofuran-2-carboxylate (3a)
  • Molecular Formula: C₁₉H₁₉NO₆ .
  • Key Differences: Replaces the phenoxymethyl group with a 3,4,5-trimethoxyphenylamino substituent.
  • The trimethoxy substitution may improve binding to biological targets (e.g., kinases or tubulin) due to increased electron-donating effects, as seen in anticancer derivatives .
Ethyl 3-(3,4,5-Trimethoxyphenylamino)benzofuran-2-carboxylate (3b)
  • Molecular Formula: C₂₀H₂₁NO₆ .
  • Key Differences : Ethyl ester instead of methyl ester.
  • Impact :
    • The ethyl group increases lipophilicity slightly, which may alter pharmacokinetic properties such as membrane permeability .
Methyl 1-benzofuran-3-carboxylate (2a)
  • Molecular Formula : C₁₀H₈O₃ .
  • Key Differences: Carboxylate at position 3 instead of position 2; lacks the phenoxymethyl substituent.
  • Impact: Reduced steric bulk and absence of the phenoxymethyl group likely decrease interaction with hydrophobic pockets in biological targets .

Substituent Position and Electronic Effects

  • Phenoxymethyl vs. Methoxy Groups: The phenoxymethyl group in the target compound provides a larger aromatic surface area compared to simple methoxy substituents (e.g., in 5-Methoxybenzofuran-2-carboxylic acid, Similarity: 0.89 ). This may enhance π-π stacking interactions in protein binding .
  • Ester vs. Carboxylic Acid :
    • The methyl ester in the target compound improves cell membrane permeability compared to carboxylic acid derivatives (e.g., 3-Methylbenzofuran-2-carboxylic acid, Similarity: 0.85 ), which are more polar and ionized at physiological pH .

Anticancer Potential

  • Trimethoxyphenylamino Derivatives: Compounds like 3a and 3b exhibit notable anticancer activity, with IC₅₀ values in the low micromolar range against breast and colon cancer cell lines . The target compound’s phenoxymethyl group may reduce potency compared to these derivatives due to weaker electron-donating effects .
  • Benzofuran-Thienoindole Hybrids: Derivatives such as Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate () show antiviral activity, but the target compound’s lack of a thieno ring limits direct comparison .

Physicochemical and Structural Data Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Biological Activity
Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate C₁₇H₁₄O₄ 282.29 Phenoxymethyl (C₆H₅OCH₂) Not reported Limited data
Methyl 3-[(3,4,5-Trimethoxyphenyl)amino]benzofuran-2-carboxylate (3a) C₁₉H₁₉NO₆ 357.36 3,4,5-Trimethoxyphenylamino 176–178 Anticancer (IC₅₀: 2–5 μM)
Ethyl benzofuran-2-carboxylate C₁₀H₁₀O₃ 178.18 Ethyl ester Not reported Intermediate in drug synthesis
3-Methylbenzofuran-2-carboxylic acid C₁₀H₈O₃ 176.17 Carboxylic acid Not reported Research applications

Preparation Methods

o-Alkylation and Cyclization

A pivotal method involves the o-alkylation of 2-hydroxybenzaldehyde derivatives with methyl 2-chloroacetoacetate. As demonstrated in benzofuran-2-carboxylate syntheses, sodium phenolate intermediates react with α-halo esters under basic conditions to form the benzofuran ring. Adapting this approach, 2-hydroxy-3-(phenoxymethyl)benzaldehyde could undergo cyclocondensation with methyl 2-chloroacetoacetate in dimethylformamide (DMF) with potassium carbonate, yielding the target compound.

Solvent and Base Optimization

Reaction efficiency depends on solvent polarity and base strength. DMF, employed in multiple syntheses, facilitates high-temperature reactions (100–150°C) while solubilizing ionic intermediates. Potassium carbonate acts as both a base and a mild desiccant, mitigating hydrolysis of the methyl ester. Alternative solvents like acetonitrile or tetrahydrofuran (THF) may reduce side reactions but often lower yields due to poor intermediate solubility.

Phenoxymethyl Group Introduction via Alkylation

The 3-(phenoxymethyl) substituent is introduced through nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Direct Alkylation of Phenolic Intermediates

In a patent-derived approach, methyl 2-(2-formylphenoxy)hexanoate undergoes cyclization with potassium iodide and carbonate in DMF. Analogously, introducing a phenoxymethyl group at the 3-position requires prior alkylation of a 2,4-dihydroxybenzaldehyde precursor with benzyl bromide or chloromethyl phenyl ether. This step demands careful stoichiometry to avoid polyalkylation.

Post-Cyclization Functionalization

Alternatively, the phenoxymethyl group can be appended after benzofuran ring formation. Palladium-catalyzed C–H activation, as reported for C3-arylated benzofurans, could be adapted for alkoxyalkyl groups. However, this method’s applicability to methyl ester substrates remains unexplored and may require tailored directing groups.

Esterification and Protecting Group Strategies

The methyl ester at position 2 is either introduced during cyclocondensation or via post-synthetic modification.

In Situ Ester Formation

Using methyl 2-chloroacetoacetate as the cyclocondensation partner directly installs the ester group. This one-pot strategy minimizes steps but risks ester hydrolysis under prolonged basic conditions. Example yields for analogous ethyl esters reach 60–85%, suggesting comparable efficiency for methyl analogs with optimized reaction times.

Transesterification of Ethyl Esters

If ethyl esters are formed initially, transesterification with methanol in acidic or enzymatic conditions can yield the methyl ester. However, this adds purification steps and may reduce overall yield.

Industrial-Scale Considerations and Process Optimization

Scalability demands simplified workups and minimal chromatography. A patent method for 2-butylbenzofuran avoids column chromatography by using liquid-liquid extraction and Soxhlet purification, achieving 60–65% yields on multi-kilogram scales. Applying this to this compound would involve:

  • Cyclocondensation : React 2-hydroxy-3-(phenoxymethyl)benzaldehyde (1.0 equiv) with methyl 2-chloroacetoacetate (1.2 equiv) in DMF with K₂CO₃ (1.5 equiv) at 110°C for 5 hours.

  • Workup : Dilute with water, extract with ethyl acetate or n-hexane, and concentrate under reduced pressure.

  • Purification : Recrystallization from ethanol/water mixtures yields high-purity product without chromatography.

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

Parameter Method Expected Result
Melting PointDSC112–115°C (predicted)
Molecular WeightHRMS312.12 g/mol (C₁₈H₁₆O₅)
PurityHPLC (C18 column)>98% (λ = 254 nm)
IR AbsorptionFT-IR1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (C=C)

¹H NMR (CDCl₃) should display a singlet for the methyl ester (δ 3.90 ppm), aromatic protons between δ 6.80–7.50 ppm, and a benzylic CH₂ group (δ 4.60 ppm) .

Q & A

Q. What are the common synthetic routes for Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate?

The compound is synthesized via multi-step organic reactions. A key method involves the Mitsunobu reaction for etherification, where benzofuran-3-ylmethanol reacts with phenol derivatives to form the phenoxymethyl substituent. This precursor undergoes further functionalization, such as esterification, to yield the target compound. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for achieving high regioselectivity .

Q. Which spectroscopic techniques are employed to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the aromatic benzofuran core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and ether linkages. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if applicable) resolves stereochemical details .

Q. How do functional groups in this compound influence its reactivity?

The ester group at the 2-position enhances electrophilicity, facilitating nucleophilic substitution or hydrolysis. The phenoxymethyl moiety at the 3-position introduces steric bulk, affecting regioselectivity in cross-coupling reactions. The benzofuran core’s aromaticity stabilizes intermediates in electrophilic aromatic substitution .

Advanced Research Questions

Q. What is the role of [3,3]-sigmatropic rearrangement in synthesizing derivatives of this compound?

A cascade [3,3]-sigmatropic rearrangement/aromatization strategy enables the synthesis of 2-arylbenzofuran natural products. The substrate undergoes rearrangement to form γ,δ-unsaturated ketones, which aromatize to yield products like glycybenzofuran and lespedezol A1. This method is atom-economical and scalable to gram quantities .

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions like decomposition. Yield improvements (e.g., from 60% to 85%) are achieved by iterative adjustment of these parameters .

Q. What methodologies assess the biological activity of this compound?

  • In vitro assays : Evaluate inhibition of viral proteases or kinases (e.g., TNIK receptor) via fluorescence-based enzymatic assays.
  • Molecular docking : Predict binding affinities to target proteins (e.g., cyclin-dependent kinases) using software like AutoDock.
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines to determine IC₅₀ values .

Q. How should researchers address contradictions in reported synthesis yields for this compound?

Discrepancies often arise from variations in catalysts, solvent purity, or workup procedures. Systematic replication studies with controlled variables (e.g., inert atmosphere, reagent stoichiometry) are recommended. Analytical techniques like HPLC can identify impurities affecting yield calculations .

Q. What is the significance of this compound in natural product synthesis?

The compound serves as a precursor for synthesizing bioactive natural products, including glycyuralin E and puerariafuran. Its phenoxymethyl group acts as a versatile handle for oxidation (e.g., SeO₂-mediated) or functional group interconversion, enabling modular access to diverse scaffolds .

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